molecular formula C17H22N2O2 B14323013 Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate CAS No. 109564-03-6

Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate

Cat. No.: B14323013
CAS No.: 109564-03-6
M. Wt: 286.37 g/mol
InChI Key: KXJPFMVZAPOIEK-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a tetrahydropyrido[3,4-b]indole core, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the tetrahydropyrido[3,4-b]indole core, followed by esterification to introduce the ethyl butanoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the substituents introduced .

Scientific Research Applications

Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate is unique due to its specific structural features, which confer distinct biological activities

Properties

CAS No.

109564-03-6

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate

InChI

InChI=1S/C17H22N2O2/c1-2-21-17(20)8-5-10-19-11-9-14-13-6-3-4-7-15(13)18-16(14)12-19/h3-4,6-7,18H,2,5,8-12H2,1H3

InChI Key

KXJPFMVZAPOIEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1CCC2=C(C1)NC3=CC=CC=C23

Origin of Product

United States

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